4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine
Overview
Description
4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine, also known as MCHP, is a chemical compound that belongs to the pyrimidine family. It has a molecular weight of 223.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17N3O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h5-6,8-9H,2-4,7H2,1H3,(H2,12,13,14)
. This compound contains a total of 34 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aliphatic), 1 ether (aromatic), and 1 Pyrimidine . Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in the construction of nitrogen heterocycles. Its reactivity has been explored in the formation of Schiff bases and subsequent reactions with bifunctional nucleophiles, leading to the synthesis of diverse compounds with potential biological activities. This chemical versatility underscores its significance in synthetic chemistry and drug development efforts (Farouk, Ibrahim, & El-Gohary, 2021).
Antifungal Applications
Derivatives of this compound have been investigated for their antifungal properties, with specific compounds showing effectiveness against types of fungi such as Aspergillus terreus and Aspergillus niger. This suggests its potential application in the development of new antifungal agents, highlighting the compound's significance in addressing fungal resistance issues (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Insecticidal and Antibacterial Potential
Synthetic efforts have also focused on linking pyrimidine derivatives with other heterocycles, such as pyrazoles, to evaluate their insecticidal and antibacterial activities. These studies indicate the compound's utility in developing new chemical entities for pest and microbial control, contributing to agricultural and public health sectors (Deohate & Palaspagar, 2020).
Material Science and Corrosion Inhibition
Beyond biological applications, pyrimidine derivatives have found use in materials science, particularly in corrosion inhibition for metals. Research has demonstrated the efficacy of specific derivatives in protecting mild steel against corrosion in acidic environments, offering insights into their potential as eco-friendly corrosion inhibitors (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).
Anticancer Research
Further, novel pyrido[3,4-d]pyrimidine derivatives synthesized from similar compounds have shown selective cytotoxicity against certain cancer cell lines. This indicates the role of this compound derivatives in the development of targeted anticancer therapies, adding another dimension to its research applications (Wei & Malhotra, 2012).
Safety and Hazards
Future Directions
A study suggests that 4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine and its analogs form colloidal aggregates that do not bind specifically to AcrA, a protein involved in antimicrobial resistance. Therefore, these substances are not suited for further development . This emphasizes the importance of implementing additional control experiments to identify aggregators among bioactive compounds .
properties
IUPAC Name |
4-(3-methoxycyclohexyl)oxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-15-8-3-2-4-9(7-8)16-10-5-6-13-11(12)14-10/h5-6,8-9H,2-4,7H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUBNYFFAAJULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)OC2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.